(S)-2-(3-Chloro-4-methoxyphenyl)pyrrolidine
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Overview
Description
(S)-2-(3-Chloro-4-methoxyphenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 3-chloro-4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Chloro-4-methoxyphenyl)pyrrolidine typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with pyrrolidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Chloro-4-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a methoxyphenylpyrrolidine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: 3-chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxybenzoic acid.
Reduction: 4-methoxyphenylpyrrolidine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
(S)-2-(3-Chloro-4-methoxyphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(3-Chloro-4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-(3-Chloro-4-methoxyphenyl)pyrrolidine: The enantiomer of the compound, with different stereochemistry.
3-(3-Chloro-4-methoxyphenyl)propionic acid: A structurally related compound with a propionic acid group instead of a pyrrolidine ring.
3-(4-Chlorophenyl)propionic acid: Similar structure but lacks the methoxy group.
Uniqueness
(S)-2-(3-Chloro-4-methoxyphenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both chloro and methoxy substituents on the phenyl ring
Properties
Molecular Formula |
C11H14ClNO |
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Molecular Weight |
211.69 g/mol |
IUPAC Name |
(2S)-2-(3-chloro-4-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14ClNO/c1-14-11-5-4-8(7-9(11)12)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3/t10-/m0/s1 |
InChI Key |
LNRUVGVHTAWWLO-JTQLQIEISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CCCN2)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCN2)Cl |
Origin of Product |
United States |
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